5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Description

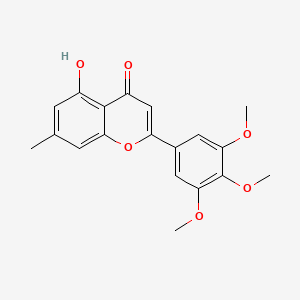

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl, methyl, and methoxy groups. Its structure includes:

Properties

CAS No. |

70460-23-0 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

5-hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-10-5-12(20)18-13(21)9-14(25-15(18)6-10)11-7-16(22-2)19(24-4)17(8-11)23-3/h5-9,20H,1-4H3 |

InChI Key |

ZXEOHVWQJDJDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 7-hydroxy-4-methylcoumarin as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is with a molecular weight of 302.32 g/mol. The compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its bioactivity.

Antitumor Activity

Recent studies have demonstrated that Eugenin exhibits potent antitumor properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of the p53-MDM2 interaction, which is crucial in tumor suppression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375-C5 (Melanoma) | 3.26 | Apoptosis induction |

| MCF-7 (Breast) | 2.66 | p53-MDM2 interaction inhibition |

| HCT116 (Colorectal) | 2.80 | Mitotic arrest |

Antibacterial Properties

Eugenin has been evaluated for its antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Studies indicate that it possesses a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics like tetracycline and erythromycin.

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 0.5 | Superior to tetracycline (1-2 µg/mL) |

| Staphylococcus epidermidis | 1.0 | More effective than erythromycin (2-4 µg/mL) |

Anti-inflammatory Effects

Research highlights Eugenin's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property suggests its applicability in treating conditions such as arthritis and other inflammatory diseases.

Study on Antitumor Effects

In a study published in MDPI, a series of Eugenin analogs were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the methoxy groups significantly enhanced their cytotoxic effects, particularly against colorectal cancer cells .

Antibacterial Efficacy Study

A comprehensive analysis conducted on Eugenin's antibacterial properties revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections caused by Staphylococcus species .

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares substituent patterns and bioactivities of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one with key analogs:

Key Observations:

- Methoxy vs. Methyl Groups : The 7-methyl group in the target compound may enhance metabolic stability compared to the 7-methoxy group in corymbosin, which is susceptible to demethylation .

- Hydroxyl Group Positioning : The 5-hydroxy group in the target compound could improve antioxidant capacity relative to fully methoxylated analogs (e.g., S4-2-2), but may reduce lipophilicity .

- Trimethoxyphenyl Role: The 3,4,5-trimethoxyphenyl group is a conserved feature in potent anticancer flavonoids, likely disrupting microtubule dynamics via colchicine-binding site interactions .

Biological Activity

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a chromone backbone with hydroxyl and methoxy substituents that contribute to its biological activity. The presence of the trimethoxyphenyl group is particularly significant in enhancing its interaction with biological targets.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have indicated that this compound exhibits substantial antioxidant activity, potentially protecting cells from damage associated with various diseases.

Antimicrobial Properties

Research has shown that flavonoids possess antimicrobial effects against a range of pathogens. Specifically, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the hydroxyl groups play a crucial role in enhancing antibacterial efficacy .

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate antibacterial effects |

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis | |

| HT-1080 (Fibrosarcoma) | 10 | Inhibition of cell cycle |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cellular growth and apoptosis.

- Gene Expression : The flavonoid influences gene expression related to oxidative stress response and apoptosis pathways.

Case Studies

- Antioxidant Study : A study demonstrated that the compound significantly reduced malondialdehyde levels in liver tissues, indicating reduced lipid peroxidation .

- Antimicrobial Efficacy : In a controlled trial against MRSA strains, the compound showed minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL, highlighting its potential as an antimicrobial agent .

- Cancer Research : A recent investigation into its effects on breast cancer cells revealed that the compound induced G2/M phase arrest and increased caspase activity, suggesting a robust apoptotic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.